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molecular formula C12H18ClNO3 B8474182 2-Amino-2-methylpropyl 4-methoxybenzoate hydrochloride

2-Amino-2-methylpropyl 4-methoxybenzoate hydrochloride

Cat. No. B8474182
M. Wt: 259.73 g/mol
InChI Key: AAHHEQWPQICJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260439B2

Procedure details

A solution of hydrochloric acid in dioxane (5.0 mL, 20.0 mmol) was added to a solution of 2-[(tert-butoxycarbonyl)amino]-2-methylpropyl 4-methoxybenzoate (0.32 g, 1.0 mmol) in DCM (10 mL) and the mixture was stirred for 1.5 h at room temperature. The reaction mixture was concentrated to give the title compound (0.26 g, 100%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.32 (br s, 3 H), 8.11 (m, J=8.9 Hz, 2 H), 7.06 (m, J=8.9 Hz, 2 H), 4.24 (s, 2 H), 3.85 (s, 3 H), 1.35 (s, 6 H). m/z (APCI+) for C12H17NO3 224.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH3:8][O:9][C:10]1[CH:30]=[CH:29][C:13]([C:14]([O:16][CH2:17][C:18]([NH:21]C(OC(C)(C)C)=O)([CH3:20])[CH3:19])=[O:15])=[CH:12][CH:11]=1>C(Cl)Cl>[ClH:1].[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][CH2:17][C:18]([NH2:21])([CH3:20])[CH3:19])=[O:15])=[CH:29][CH:30]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.32 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OCC(C)(C)NC(=O)OC(C)(C)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.COC1=CC=C(C(=O)OCC(C)(C)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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